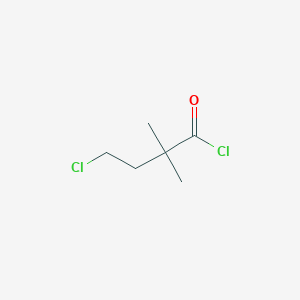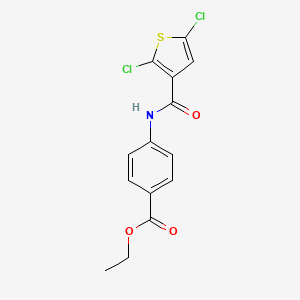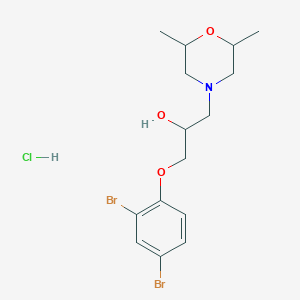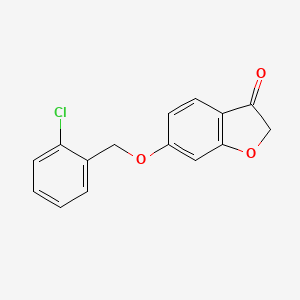![molecular formula C18H18BrN3S B2903928 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847388-75-4](/img/structure/B2903928.png)
1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BRP-7 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. It also inhibits the activity of certain enzymes that are involved in cell growth and proliferation. In addition, it has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea in lab experiments is its high yield during synthesis. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in vitro.
Zukünftige Richtungen
There are several future directions for research related to 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea. One of the areas of research is to further understand the mechanism of action of this compound. Another direction is to investigate its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, research can be conducted to explore the use of this compound in other areas of scientific research.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea has been reported in several studies. One of the commonly used methods involves the reaction of 4-bromobenzoyl chloride with 2-methyl-1H-indole-3-ethylamine followed by the reaction with thiourea. The reaction is carried out in the presence of a suitable solvent and a base. The yield of the product obtained using this method is reported to be high.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea has been studied extensively for its potential applications in various areas of scientific research. One of the major areas of research is cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3S/c1-12-15(16-4-2-3-5-17(16)21-12)10-11-20-18(23)22-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKNIFQGGJAJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=S)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2903846.png)

![2-(4-chlorophenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2903849.png)

![Methyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2903851.png)


![N-(4-acetylphenyl)-2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2903855.png)

![2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2903860.png)
![N-(butan-2-yl)-3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2903861.png)
![[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B2903862.png)

![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B2903867.png)